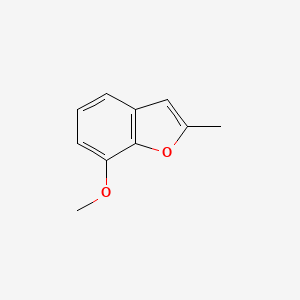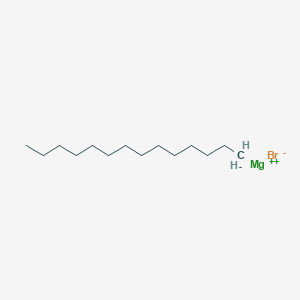
Rhodium (IV) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium (IV) oxide is a compound that involves the interaction between rhodium and oxygen. Rhodium is a rare, hard, silvery-white metal that belongs to the platinum group of metals. It is known for its remarkable corrosion resistance and high reflectance. Rhodium frequently exists as a free metal or as an alloy with similar metals and is seldom found as a chemical compound in nature .
Méthodes De Préparation
The preparation of Rhodium (IV) oxide typically involves the interaction of rhodium with oxygen under specific conditions. One common method is the high-temperature interaction of rhodium with oxygen storage components in three-way catalysts. This involves the use of ceria (CeO2) or ceria-zirconia (CeZrO2) as supports, with rhodium loading in the range of 0.01–1 wt%. The preparation method includes incipient wetness impregnation, followed by characterization through X-ray diffraction, surface area measurements, and electron microscopy .
Analyse Des Réactions Chimiques
Rhodium (IV) oxide undergoes various chemical reactions, including oxidation and reduction. Rhodium does not react with oxygen under normal conditions, but when heated to 600°C, it is oxidized to Rh(III) oxide (Rh2O3). Rhodium also reacts with halogens to form corresponding rhodium halides, such as rhodium(III) fluoride (RhF6) and rhodium(III) chloride (RhCl6) . These reactions typically involve high temperatures and specific reagents.
Applications De Recherche Scientifique
Rhodium (IV) oxide has several scientific research applications, particularly in catalysis. It is used in three-way catalysts for the reduction of nitrogen oxides to nitrogen and oxygen, carbonylation of methanol, and reduction of benzene to cyclohexane . Additionally, it plays a role in the oxygen reduction reaction (ORR) in electrochemical energy conversion devices, such as fuel cells . The compound’s unique properties make it valuable in various industrial and environmental applications.
Mécanisme D'action
The mechanism of action of Rhodium (IV) oxide involves its interaction with molecular targets and pathways. In catalysis, rhodium complexes facilitate the reduction of nitrogen oxides and other pollutants by providing active sites for the reactions. The interaction with oxygen storage components, such as ceria, enhances the oxygen storage and release performance, leading to efficient catalytic activity . In electrochemical applications, the compound’s ability to undergo redox reactions plays a crucial role in energy conversion processes .
Comparaison Avec Des Composés Similaires
Rhodium (IV) oxide can be compared with other compounds involving platinum group metals, such as platinum(IV) oxide (PtO2) and palladium(II) oxide (PdO). While all these compounds exhibit catalytic properties, this compound is unique due to its high thermal stability and resistance to corrosion . Similar compounds include rhodium(III) oxide (Rh2O3), rhodium(III) fluoride (RhF6), and rhodium(III) chloride (RhCl6) .
Propriétés
Formule moléculaire |
O2Rh-4 |
|---|---|
Poids moléculaire |
134.904 g/mol |
Nom IUPAC |
oxygen(2-);rhodium |
InChI |
InChI=1S/2O.Rh/q2*-2; |
Clé InChI |
TXQOQFTUUROIDJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Rh] |
SMILES canonique |
[O-2].[O-2].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1640628.png)





![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)





![BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-](/img/structure/B1640692.png)
